Product packaging for 7-Iodobenzo[d]thiazole(Cat. No.:)

7-Iodobenzo[d]thiazole

Cat. No.: B11859146
M. Wt: 261.08 g/mol
InChI Key: UBXIUNQNZGUYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Iodobenzo[d]thiazole is a high-value chemical building block for research and development in medicinal chemistry. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . While specific biological data for this compound is limited in the current literature, its core structure is a key intermediate in synthesizing compounds with potential pharmacological properties. Researchers utilize halogenated benzothiazoles like this one to create novel derivatives for investigating new therapeutic agents. The iodine atom at the 7-position offers an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the rapid exploration of structure-activity relationships (SAR) . Benzothiazole derivatives are extensively studied for their potential as antimicrobial agents , with some analogues acting as potent, dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV—critical enzymes for bacterial DNA replication . Furthermore, substituted benzothiazoles have shown promise in other research areas, including serving as tyrosinase inhibitors for depigmentation studies and exhibiting anti-inflammatory and anti-ulcer (H+/K+ ATPase inhibition) activities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INS B11859146 7-Iodobenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

7-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H

InChI Key

UBXIUNQNZGUYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC=N2

Origin of Product

United States

Reaction Mechanisms in 7 Iodobenzo D Thiazole Synthesis and Transformations

Mechanistic Pathways of Direct Iodination Reactions

Direct iodination of the benzo[d]thiazole ring system is a primary method for the synthesis of iodo-substituted derivatives. This transformation typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism, although the specific nature of the electrophile and the regiochemical outcome can be highly dependent on the reaction conditions.

Under strongly oxidative and acidic conditions, the direct iodination of benzothiazoles can lead to the formation of 4,7-diiodobenzothiazoles, a substitution pattern that is not typically expected for standard electrophilic aromatic substitution reactions on this heterocyclic scaffold. The inherent electronic properties of the benzothiazole (B30560) unit, which features an electron-deficient C2 position on the thiazole (B1198619) ring and a relative electron richness in the benzene (B151609) ring, generally direct electrophiles to positions 4 and 7.

The mechanism for direct iodination often involves the in situ generation of a highly electrophilic iodine species. Common reagents and the proposed mechanistic steps are outlined below:

Reagent SystemProposed Electrophile (I+)Mechanistic Steps
I₂ / Oxidizing Agent (e.g., HNO₃)I⁺ or protonated hypoiodite (B1233010) (H₂OI⁺)1. Oxidation of I₂ to a more potent electrophilic iodine species. 2. π-electrons of the benzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). 3. A base present in the reaction medium abstracts a proton from the sp³-hybridized carbon of the sigma complex. 4. Aromatization is restored, yielding the iodinated benzothiazole.
N-Iodosuccinimide (NIS) / Acid CatalystProtonated NIS or I⁺1. The acid catalyst protonates the succinimide (B58015) nitrogen, increasing the electrophilicity of the iodine atom. 2. The benzothiazole ring attacks the iodine atom of the activated NIS. 3. Formation of the sigma complex. 4. Deprotonation to yield the final product.

The formation of the unexpected 4,7-diiodo substitution pattern under strongly acidic and oxidative conditions suggests a complex interplay of electronic and steric factors, possibly involving protonation of the thiazole nitrogen which further influences the electron density distribution in the benzene ring.

Proposed Mechanisms for Copper-Catalyzed Benzo[d]thiazole Formation

Copper-catalyzed reactions are a cornerstone in the synthesis of the benzo[d]thiazole core, offering efficient pathways from readily available starting materials. These mechanisms often involve the catalytic cycle of copper, facilitating key bond-forming steps.

One prevalent method is the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.orgnih.govfigshare.comacs.org The proposed mechanism for this copper-catalyzed transformation is as follows:

Coordination: The copper(II) catalyst, such as Cu(OAc)₂, coordinates to the nitrogen atom of the nitrile, activating it towards nucleophilic attack.

Nucleophilic Attack: The thiol group of the 2-aminobenzenethiol attacks the activated nitrile carbon.

Intermediate Formation: This leads to the formation of a sulfilimine intermediate.

Intramolecular Cyclization: The amino group of the 2-aminobenzenethiol moiety then performs an intramolecular nucleophilic attack on the imine carbon.

Dehydrogenation/Aromatization: The resulting dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole product, and the copper catalyst is regenerated.

Another significant copper-catalyzed route involves the cyclization of ortho-haloanilides. The mechanism for this transformation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl-halide bond of the ortho-haloanilide, forming a Cu(III) intermediate. This step is often rate-determining, with the reactivity order being I > Br > Cl. organic-chemistry.org

Intramolecular C-S Bond Formation: The sulfur atom of the thioamide moiety coordinates to the copper center.

Reductive Elimination: Reductive elimination from the Cu(III) intermediate forms the C-S bond, constructing the thiazole ring and regenerating the Cu(I) catalyst. organic-chemistry.org

These copper-catalyzed methods are valued for their operational simplicity and tolerance of various functional groups. organic-chemistry.orgnih.govfigshare.comacs.org

Mechanistic Insights into Electrochemical Routes for Benzo[d]thiazole Synthesis

Electrochemical synthesis offers a green and efficient alternative for constructing the benzo[d]thiazole ring, avoiding the need for chemical oxidants by using electrons as the primary reagent. nih.gov These methods often rely on intramolecular dehydrogenative C-S bond formation.

A common approach is the electrosynthesis of 2-aminobenzothiazoles from substituted anilines and ammonium (B1175870) thiocyanate, which first form an N-arylthiourea intermediate. The proposed electrochemical mechanism involves the following steps:

Anodic Oxidation: The N-arylthiourea is oxidized at the anode to form a radical cation.

Intramolecular Cyclization: The radical cation undergoes an intramolecular electrophilic cyclization onto the ortho-position of the aniline (B41778) ring. This C-S bond formation results in a new radical cation intermediate.

Deprotonation and Oxidation: Subsequent loss of a proton and further oxidation leads to the formation of a cationic species.

Rearrangement and Proton Loss: A final rearrangement and loss of a proton yields the stable, aromatic 2-aminobenzothiazole (B30445) product. researchgate.netresearchgate.net

Similarly, benzothiazoles can be synthesized from N-aryl thioamides via an external oxidant-free intramolecular dehydrogenative C–S cross-coupling under electrolytic conditions. rsc.org This process also proceeds through the anodic oxidation of the thioamide to initiate the C-S bond-forming cyclization. rsc.orgnih.gov These electrochemical methods represent a sustainable approach to benzothiazole synthesis, often conducted in simple undivided cells. nih.govrsc.org

Role of Polyvalent Iodine Intermediates in Benzo[d]thiazole Functionalization

Polyvalent (or hypervalent) iodine reagents, such as Dess-Martin periodinane (DMP), play a significant role as powerful oxidants in organic synthesis, including the formation of the benzothiazole ring. organic-chemistry.org These reagents facilitate cyclization reactions under mild conditions.

One key application is the intramolecular cyclization of phenolic azomethines (Schiff bases derived from 2-aminothiophenols and aldehydes) to form 2-substituted benzothiazoles. organic-chemistry.org The proposed mechanism is as follows:

Intermediate Formation: The 2-aminothiophenol (B119425) reacts with an aldehyde to form a benzothiazoline (B1199338) intermediate via nucleophilic attack of the amino group on the carbonyl, followed by cyclization of the thiol group onto the resulting iminium ion.

Oxidation by DMP: The Dess-Martin periodinane then oxidizes the benzothiazoline. This likely involves ligand exchange at the iodine center, followed by reductive elimination of the iodine(III) byproduct (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide) and formation of the aromatic benzothiazole.

Another reported mechanism involving a polyvalent iodine reagent is the cyclization of sulfamide (B24259) substrates mediated by DMP. This reaction is proposed to proceed through the formation of a thiyl radical, which then initiates the cyclization process to yield the benzothiazole product. mdpi.comresearchgate.netpharmacyjournal.in The use of DMP allows these reactions to occur rapidly at ambient temperature, offering a clean and efficient route to the benzothiazole core. organic-chemistry.org

Understanding Rearrangement and Cycloaddition Mechanisms Relevant to Benzo[d]thiazole Ring Construction

Cycloaddition and rearrangement reactions provide sophisticated pathways to construct complex heterocyclic systems, including those containing the benzo[d]thiazole motif.

Cycloaddition Reactions:

[2+2] Cycloaddition: This reaction has been employed to synthesize benzothiazole-appended β-lactams. The mechanism involves the reaction of a benzothiazole-substituted imine with a ketene (B1206846) (generated in situ from chloroacetyl chloride and a base like triethylamine). The imine acts as the 2π component and the ketene as the other 2π component in a concerted or stepwise cycloaddition to form the four-membered β-lactam ring. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): Fused polycyclic systems containing a benzothiazole core can be constructed via Diels-Alder reactions. For instance, a selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones (acting as the diene) and arynes (acting as the dienophile) has been developed to create structurally complex, bridged isoquinolones fused to the thiazole ring. nih.gov

Rearrangement Reactions: While less common for the primary construction of the benzothiazole ring itself, rearrangement reactions can be integral parts of more complex synthetic sequences leading to substituted benzothiazoles. For example, in some multi-step syntheses, rearrangements of intermediates may occur to achieve the final thermodynamically stable benzothiazole product.

The table below summarizes key cycloaddition reactions involving benzothiazole derivatives.

Cycloaddition TypeReactantsProduct Type
[2+2] CycloadditionBenzothiazole-substituted imine + Chloroacetyl chloride/BaseBenzothiazole-appended β-lactam researchgate.net
[4+2] CycloadditionBicyclic thiazolo-2-pyridone + AryneFused bridged isoquinolone nih.gov

Investigation of Domino and Tandem Reaction Mechanisms for Benzo[d]thiazole Formation

Domino and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single pot without isolating intermediates. researchgate.net These processes are valuable for the rapid assembly of complex molecules like benzothiazoles from simple precursors.

Tandem Reactions: A copper-catalyzed three-component tandem reaction has been developed for the synthesis of 1,4-benzothiazines, which are structurally related to benzothiazoles. This reaction involves terminal alkynes, 2-iodophenyl isothiocyanates, and aqueous ammonia. organic-chemistry.orgnih.gov The proposed mechanism involves a sequence of:

Copper-catalyzed coupling reactions to form initial adducts.

Intramolecular cyclization to form the heterocyclic ring.

Further transformations to yield the final 1,4-benzothiazine product.

Domino Reactions: An N-heterocyclic carbene (NHC)-catalyzed domino reaction of N-(benzothiazolyl)imines with α-chloroaldehydes has been shown to produce benzothiazolo-pyrimidinones. nih.gov The proposed mechanism for this regio- and stereoselective process is:

Acyl Anion Formation: The NHC catalyst reacts with the α-chloroaldehyde to form a Breslow intermediate, which then generates an acyl anion equivalent.

Mannich Reaction: This intermediate undergoes a Mannich-type addition to the N-(benzothiazolyl)imine.

Lactamization: The resulting intermediate then undergoes an intramolecular cyclization (lactamization), where the benzothiazole nitrogen anion attacks an acylazolium intermediate.

Catalyst Regeneration: The NHC catalyst is liberated, affording the final cis-configured benzothiazolo-pyrimidinone product. nih.gov

Another example is a multipathway coupled oxidation/heterocyclization domino strategy that enables the synthesis of 2-acylbenzothiazoles from various starting materials like arylethenes or 2-hydroxy-aromatic ketones through distinct metal-free pathways in one pot. organic-chemistry.org These sophisticated, multi-step, single-pot reactions represent a highly step-economical approach to constructing the benzothiazole framework. researchgate.net

Advanced Characterization and Analytical Techniques for 7 Iodobenzo D Thiazole

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 7-Iodobenzo[d]thiazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely reported, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the benzothiazole (B30560) core and the iodine substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The proton on the thiazole (B1198619) ring (H-2) would likely appear as a singlet at the most downfield position. The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) would exhibit a characteristic splitting pattern, likely a triplet for H-5 coupled to its two neighbors, and two doublets for H-4 and H-6.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon atom directly bonded to the iodine (C-7) is expected to show a signal at a relatively upfield chemical shift due to the heavy atom effect. The C-2 carbon of the thiazole ring typically appears significantly downfield.

Table 1: Predicted NMR Data for this compound

Analysis Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H NMR H-2~9.0Singlet
H-4~8.0Doublet
H-5~7.4Triplet
H-6~7.9Doublet
¹³C NMR C-2~155-
C-4~128-
C-5~129-
C-6~138-
C-7~95-
C-7a~153-
C-3a~135-

Note: Predicted values are estimates based on analogous structures and substituent effects.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structural features. Key absorptions would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the fused ring system, and C-H bending vibrations. The carbon-iodine (C-I) bond stretch is also a characteristic feature, though it appears at a low frequency.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch (thiazole ring)1650 - 1550
Aromatic C=C Ring Stretch1600 - 1450
C-H Out-of-plane Bending900 - 675
C-I Stretch600 - 500

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₇H₄INS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern provides further structural evidence, with common fragmentation pathways for benzothiazoles involving cleavage of the thiazole ring and, in this case, the loss of the iodine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated Mass (m/z) Description
[M]⁺[C₇H₄INS]⁺260.916Molecular Ion
[M-I]⁺[C₇H₄NS]⁺134.011Loss of Iodine radical
[M-HCN]⁺[C₆H₃IS]⁺233.905Loss of hydrogen cyanide from thiazole ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing.

As of this writing, the single-crystal X-ray structure of this compound has not been reported in publicly available literature. If such a study were conducted, it would provide conclusive proof of the compound's connectivity and detailed insight into its solid-state conformation and supramolecular assembly.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The compound's retention factor (Rf) value is characteristic under specific conditions.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. nih.gov The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system, often similar to that used for TLC, is passed through the column to elute the desired compound, separating it from impurities. chemrxiv.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a fundamental check for the purity and empirical formula of a synthesized sample. For this compound, the analysis would verify the presence and correct ratio of carbon, hydrogen, iodine, nitrogen, and sulfur.

Table 4: Theoretical Elemental Composition of this compound (C₇H₄INS)

Element Symbol Atomic Weight Percentage by Mass (%)
CarbonC12.01132.20%
HydrogenH1.0081.54%
IodineI126.9048.61%
NitrogenN14.0075.36%
SulfurS32.0612.29%

Structure Activity Relationship Sar Studies and Molecular Design of Iodinated Benzo D Thiazole Derivatives

Impact of Halogen Substitution, Specifically Iodine at Position 7, on Molecular Activity

The substitution of halogen atoms, particularly iodine, at various positions on the benzo[d]thiazole core can significantly influence the molecule's biological activity. The nature and position of these substituents are critical determinants of the pharmacological profile of the resulting derivatives. nih.gov While direct studies on 7-iodobenzo[d]thiazole are specific, broader research on halogen substitutions at this position provides valuable insights.

Research has demonstrated that substitutions at the 7th position of the benzothiazole (B30560) ring can enhance antibacterial action. nih.gov For example, structure-activity relationship (SAR) studies have shown that the introduction of methyl and bromo groups at this position led to improved antibacterial properties. nih.gov Another study found that incorporating a methoxy (B1213986) thiophene-3-yl moiety at the 7th position also resulted in enhanced antibacterial activity. nih.gov

The direct iodination of electron-deficient benzothiazoles can lead to the formation of 4,7-diiodobenzothiazoles, a substitution pattern that is uncommon for electrophilic aromatic substitution reactions on this scaffold. acs.org These di-iodinated compounds have been utilized as precursors in the synthesis of highly efficient quasi-quadrupolar fluorophores, which exhibit large two-photon absorption cross-sections, making them suitable for applications in the near-infrared region. acs.org This highlights how iodination, including at the 7-position, can impart unique photophysical properties in addition to modulating biological activity.

The table below summarizes the effect of various substituents at position 7 on the biological activity of the benzo[d]thiazole core.

Substituent at Position 7Observed Effect on ActivityReference
MethylEnhanced antibacterial action nih.gov
BromoEnhanced antibacterial action nih.gov
Methoxy thiophen-3-ylImproved antibacterial activity nih.gov
Iodine (with additional iodine at position 4)Precursor for fluorophores with large two-photon absorption acs.org

Analysis of Substituent Effects on the Benzo[d]thiazole Core

The biological activity of benzo[d]thiazole derivatives is strongly dependent on the type and location of substituents on the core ring structure. nih.gov SAR studies have revealed that modifications at various positions can tune the molecule's potency and spectrum of activity.

For instance, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase the antiproliferative activity of certain derivatives. nih.gov Similarly, in a series of antipyrine-containing benzothiazole-based azo dyes, the introduction of a chloro group at the 5th position of the benzothiazole ring enhanced antibacterial activity. nih.gov

In another study focusing on thiazolidin-4-one derivatives of benzothiazole, it was observed that the substitution of nitro and methoxy groups at the 4th position of an attached phenyl ring improved antibacterial action. nih.gov The potency of compounds can also be determined by the type of rings or groups bonded to the main benzothiazole ring. nih.gov For example, compounds containing a benzothiazole substituted with a pyrazolone (B3327878) ring showed the highest antimicrobial activities in one study. nih.gov Within that series, the presence of a chlorine atom at the para position of an associated benzene (B151609) ring increased the potency more than a methyl group did. nih.gov

Correlation between Molecular Structure and Biological Target Interactions

The interaction between a molecule and its biological target is governed by its three-dimensional structure and chemical properties. For benzothiazole derivatives, specific structural features facilitate binding to target enzymes or receptors, leading to a biological response. Molecular docking studies are instrumental in elucidating these interactions.

Significant hydrophobic interactions, including π-π stacking, π-sulphur, π-cation, and π-anion, are frequently observed and contribute to the inhibition potency of benzothiazole scaffolds. researchgate.net For example, in studies of imidazole-thiazole hybrids, π-π stacking interactions were observed between the imidazole (B134444) ring and phenylalanine (PHE) and tyrosine (TYR) residues, while the thiazole (B1198619) ring engaged in π-cation interactions with arginine (ARG) residues. nih.gov

Docking analyses of benzothiazole derivatives with specific enzymes have provided detailed insights into their binding modes.

MurB Enzyme : Thiazolidin-4-one derivatives of benzothiazole have been shown to form stable complexes with the E. coli MurB enzyme, a key player in bacterial cell wall synthesis. nih.gov

DNA Gyrase : Azo-clubbed benzothiazole analogues have demonstrated the ability to form stable complexes with the DNA gyrase enzyme, indicating a potential mechanism for their antibacterial activity. nih.gov

STAT3 SH2 Domain : Molecular docking, surface plasmon resonance (SPR), and fluorescence polarization (FP) assays have been used to confirm the binding mode of specific benzothiazole derivatives within the SH2 domain of STAT3, a transcriptional mediator of oncogenic signaling. nih.gov

DHPS Enzyme : Novel benzothiazole derivatives have been evaluated for their ability to inhibit the DHPS enzyme, a target for antimicrobial agents. nih.gov

The table below details specific interactions observed between benzothiazole derivatives and their biological targets.

Biological TargetInteracting ResiduesType of InteractionReference
Dihydrofolate Reductase (DHFR)Not SpecifiedPotential Inhibition mdpi.com
E. coli MurB EnzymeNot SpecifiedStable Complex Formation nih.gov
DNA GyraseNot SpecifiedStable Complex Formation nih.gov
STAT3 SH2 DomainNot SpecifiedDirect Binding nih.gov
Various Bacterial ProteinsPHE 78, TYR 76, ARG 96п-п stacking, п-cation nih.gov

Rational Design Principles for Modulating Selectivity and Potency through Structural Modifications

Rational drug design involves the strategic development of new molecules based on a thorough understanding of their biological targets. nih.gov For benzothiazole derivatives, this approach has been successfully employed to create potent and selective inhibitors for various therapeutic targets, including cancer and diabetes. nih.govnih.gov

A key principle in the rational design of benzothiazole-based inhibitors is the use of ligand-based and structure-based pharmacophore models. researchgate.net These models help identify essential structural features required for biological activity, such as hydrophobic regions, aromatic centers, hydrogen bond donors, and positive ionizable groups. researchgate.net By aligning new designs with these pharmacophore models, researchers can predict and enhance the binding affinity of the compounds. researchgate.net

For example, in the development of STAT3 inhibitors, a series of benzothiazole derivatives were designed and synthesized based on a previously identified hit compound, leading to molecules with a unique binding mode in the SH2 domain of STAT3. nih.gov Similarly, a library of benzothiazole-based Hsp90 C-terminal-domain (CTD) inhibitors was prepared using ligand-based design methodologies, resulting in several compounds with low-micromolar antiproliferative activities. researchgate.net

Structural modifications are guided by the goal of optimizing interactions with the target protein. This can involve:

Introducing specific substituents to exploit hydrophobic pockets or form hydrogen bonds with key amino acid residues in the binding site. researchgate.netnih.gov

Altering the core scaffold to improve the geometric and electronic complementarity with the target.

Building upon existing inhibitor structures to create new compounds with enhanced properties, as was done in the design of Hsp90 CTD inhibitors by combining features of known benzothiazole-based compounds. researchgate.net

This iterative process of design, synthesis, and biological evaluation allows for the systematic modulation of potency and selectivity, leading to the development of promising therapeutic candidates. nih.gov

Strategies for Molecular Hybridization Involving this compound Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units with biological activity) into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The benzothiazole scaffold, including its iodinated forms, is a versatile component for creating such hybrids. nih.govresearchgate.net

Several types of hybrid molecules incorporating the benzothiazole nucleus have been synthesized and evaluated for their biological activities:

Azo-linked Benzothiazoles : These hybrids are created by linking a substituted benzothiazole to another aromatic system via an azo group (-N=N-). They have been investigated for their antibacterial properties. nih.gov

Benzothiazole β-Lactam Conjugates : By reacting benzothiazole derivatives with Schiff bases, researchers have synthesized benzothiazole-β-lactam conjugates. These hybrids have demonstrated good antimicrobial and antimalarial activity. nih.gov

Thiazole-Pyrazole Hybrids : The combination of thiazole and pyrazole (B372694) rings, both of which are known for their pharmacological importance, has been explored to develop new antimicrobial agents. mdpi.com

Thiazole-Thiazolidinone Hybrids : A series of thiazole-based thiazolidinone derivatives has been synthesized and screened for inhibitory effects on enzymes relevant to diabetes. nih.gov

While specific examples focusing exclusively on the this compound scaffold are not extensively detailed in the provided context, the principles of hybridization are directly applicable. The 7-iodo substituent can serve as a key structural feature, potentially forming halogen bonds with the biological target or acting as a handle for further chemical modification during the synthesis of the hybrid molecule. The versatility of the benzothiazole ring allows for its chemical modification and interaction with various proteins, making it an excellent candidate for inclusion in hybrid drug design. researchgate.net

Lack of Specific Research Data Precludes Article Generation

A thorough investigation into existing scientific literature reveals a significant scarcity of specific computational and theoretical research focused solely on the chemical compound This compound . Despite extensive searches for data pertaining to Density Functional Theory (DFT) calculations, molecular docking and dynamics simulations, quantum chemical parameters, in silico property assessments, mechanistic modeling, and spectroscopic predictions for this specific molecule, no dedicated studies were identified that would provide the detailed, compound-specific findings required to fulfill the user's request for a comprehensive article.

The initial search strategy aimed to gather information for each section of the proposed outline, including:

Computational Chemistry and Theoretical Investigations of 7 Iodobenzo D Thiazole

Advanced Spectroscopic Property Predictions and Correlations:While computational methods can predict spectroscopic properties, no studies were found that have performed these predictions for 7-Iodobenzo[d]thiazole and correlated them with experimental data.

Although research exists on other halogenated or substituted benzothiazoles, the strict instruction to focus solely on this compound prevents the extrapolation of data from these related but distinct chemical entities. Presenting information from other compounds would violate the core requirement of the user's request.

Therefore, due to the absence of specific, published research data for this compound across all the stipulated computational and theoretical domains, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline.

Compound Names Mentioned

As the article could not be generated, no compound names are listed.

Advanced Applications and Biological Target Identification of 7 Iodobenzo D Thiazole Derivatives

Investigation of 7-Iodobenzo[d]thiazole Derivatives as Enzyme Modulators

Derivatives of this compound have been the subject of various studies to assess their potential to modulate the activity of several key enzymes implicated in a range of physiological and pathological processes.

Studies on Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, VII, IX)

A series of halogenated benzo[d]thiazole-5- and 6-sulfonamides, including iodo-derivatives, have been investigated for their inhibitory effects on several human (h) carbonic anhydrase (CA) isoforms. nih.govnih.gov These enzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.

Specifically, 2-amino-4-iodobenzo[d]thiazole-6-sulfonamide and 2-amino-4-iodobenzo[d]thiazole-5-sulfonamide have been synthesized and evaluated. nih.gov The inhibition constants (Kᵢ) of these and related compounds against hCA I, II, VII, and IX were determined using a stopped-flow CO₂ hydrase assay. nih.gov The results indicate that halogenation of the benzothiazole (B30560) ring can lead to potent and isoform-selective inhibitors. For instance, while the iodo-derivatives showed varied activity, some halogenated counterparts were among the most effective inhibitors, with Kᵢ values reaching the subnanomolar and low nanomolar range against hCA II, VII, and IX. nih.govnih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Benzo[d]thiazole Sulfonamide Derivatives

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IX (Kᵢ, nM)
2-Amino-4-bromobenzo[d]thiazole-6-sulfonamide 258 8.7 31.4 25.6
2-Amino-4-iodobenzo[d]thiazole-6-sulfonamide 185 15.1 45.2 38.2
Acetazolamide (Standard) 250 12 2.5 25

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. nih.govnih.gov

Exploration of Cholinesterase Inhibitory Potential

While specific studies focusing exclusively on this compound derivatives as cholinesterase inhibitors are limited, broader research into benzothiazole-based compounds has shown promise in this area. Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. Novel benzothiazole-piperazine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov One of the lead compounds from a study, LB05, demonstrated potent inhibition of AChE with an IC₅₀ value of 0.40 µM. nih.gov Enzyme kinetic studies revealed a mixed-type inhibition mechanism. nih.gov These findings suggest that the benzothiazole scaffold is a valuable starting point for the design of new cholinesterase inhibitors, and the introduction of an iodine atom at the 7-position could be a strategy to enhance potency and selectivity.

Insights into Inhibition of Bacterial DNA Gyrase B

The ATP-binding site of bacterial DNA gyrase B is a well-validated target for the development of novel antibacterial agents. Benzothiazole and its derivatives have been explored as inhibitors of this enzyme. Although research specifically detailing the activity of this compound is not extensively available, studies on related scaffolds provide valuable insights.

For instance, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been identified as potent inhibitors of E. coli DNA gyrase. nih.govu-szeged.hu Optimization of this scaffold led to analogs with improved inhibitory activity against DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values in the nanomolar range. nih.gov One particularly potent compound from a related series, compound 27, was an excellent inhibitor of gyrase from E. coli (IC₅₀ < 10 nM), A. baumannii (IC₅₀ = 15.6 nM), and P. aeruginosa (IC₅₀ < 10 nM). nih.gov These results highlight the potential of the broader benzothiazole class of compounds as effective bacterial DNA gyrase B inhibitors.

Modulation of Other Enzyme Activities (e.g., Alkaline Phosphatase)

The modulation of alkaline phosphatase (AP) activity by heterocyclic compounds is an area of growing interest. While direct studies on this compound are scarce, research on structurally related thiazole (B1198619) derivatives has demonstrated significant inhibitory potential against AP isozymes. For example, a series of pyrazolo-oxothiazolidine derivatives were synthesized and showed potent inhibition of alkaline phosphatase, with one compound exhibiting an IC₅₀ value of 0.045 µM. nih.govnih.gov Another study on thiazol-2-ylidene-benzamide derivatives identified potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), with the most active compound having an IC₅₀ of 0.079 µM. researchgate.net These findings suggest that the thiazole core, a key component of the benzo[d]thiazole structure, is a viable scaffold for the development of alkaline phosphatase modulators.

Research on the Antimicrobial Properties of this compound Scaffolds

The emergence of multidrug-resistant bacterial strains has necessitated the search for novel antimicrobial agents. The benzothiazole scaffold has been identified as a promising platform for the development of new antibacterial drugs.

Evaluation against Bacterial Strains (e.g., S. aureus, P. aeruginosa, S. pyogenes, K. pneumoniae, Salmonella typhimurium, Proteus vulgaris)

For example, certain benzothiazole derivatives have demonstrated significant activity against Staphylococcus aureus. nih.gov In one study, a 4-(benzo[d]thiazol-2-yl)phenol hybrid exhibited high antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 0.0063 mg/mL. researchgate.net Thiazole derivatives have also been investigated for their efficacy against methicillin-resistant S. aureus (MRSA). nih.gov

Against Pseudomonas aeruginosa, some amino-benzothiazole Schiff base analogues were found to be active, with MIC values of 15.62 µg/ml, which was equipotent to the standard drug ciprofloxacin (B1669076) in that particular study. nih.gov The antibacterial activity of thiazole derivatives against P. aeruginosa has been a subject of several reviews. biointerfaceresearch.com

Research on methoxy (B1213986) substituted novel benzothiazole derivatives has shown potent antibacterial activity against Streptococcus pyogenes. eresearchco.com

With respect to Klebsiella pneumoniae and Salmonella typhimurium, certain 6-substituted benzothiazole-based azo dyes depicted equipotent antibacterial activity in comparison to streptomycin (B1217042) (MIC = 25–50 μg/ml). nih.gov

The inhibitory effects of some new thiazole derivatives have been observed against Proteus vulgaris, with one derivative showing a zone of inhibition of 22.1±0.2 mm and an MIC of 128 μg/ml. jums.ac.ir

These findings underscore the potential of the benzothiazole scaffold in developing new antibacterial agents. The introduction of a 7-iodo substituent could be a strategic modification to enhance the antimicrobial spectrum and potency of these compounds.

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives against Various Bacterial Strains

Bacterial Strain Derivative Type Activity Measure Result Reference
S. aureus 4-(benzo[d]thiazol-2-yl)phenol hybrid MIC 0.0063 mg/mL researchgate.net
P. aeruginosa Amino-benzothiazole Schiff base analogue MIC 15.62 µg/ml nih.gov
S. pyogenes Methoxy substituted benzothiazole - Potent activity eresearchco.com
K. pneumoniae 6-substituted benzothiazole-based azo dye MIC 25–50 μg/ml nih.gov
S. typhimurium 6-substituted benzothiazole-based azo dye MIC 25–50 μg/ml nih.gov
P. vulgaris Thiazole derivative MIC 128 μg/ml jums.ac.ir

Assessment of Antifungal Activities (e.g., Candida albicans)

Derivatives of the thiazole scaffold have demonstrated significant antifungal activity, particularly against Candida albicans, a prevalent opportunistic fungal pathogen. koyauniversity.org Research has shown that certain thiazole derivatives exhibit potent fungicidal effects against C. albicans. koyauniversity.org The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell wall or membrane. nih.gov

Studies have determined the Minimum Inhibitory Concentration (MIC) for various thiazole derivatives against clinical isolates of C. albicans, with some compounds showing very strong effects, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov In some instances, the activity of these new derivatives was comparable or even stronger than the established antifungal agent, nystatin. nih.gov Another class of thiazole derivatives, thiazolylhydrazones, also showed potent antifungal activity against C. albicans, with MICs ranging from 0.125 to 16.0 μg/mL. nih.gov

The antifungal efficacy is often linked to the lipophilicity of the derivatives, with higher lipophilicity correlating with greater antifungal action. nih.gov The mechanism is thought to be related to the inhibition of enzymes crucial for fungal cell wall integrity, such as beta-glucan (B1580549) synthase. koyauniversity.org In silico docking studies have suggested strong interactions between thiazole derivatives and key fungal proteins, which could lead to a significant weakening of the C. albicans cell wall. koyauniversity.org

**Table 1: Antifungal Activity of Thiazole Derivatives against *Candida albicans***

Compound Type MIC Range (µg/mL) Reference
Thiazole derivatives 0.008–7.81 nih.gov
Thiazolylhydrazones 0.125–16.0 nih.gov

Investigation of Anti-tubercular Potency

The thiazole nucleus is considered a promising scaffold for the development of new anti-tubercular agents. nih.gov Several thiazole derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net

In one study, a series of thiazole derivatives exhibited good anti-tubercular activities, with MIC values ranging from 1 µM to 61.2 µM. nih.gov Another investigation into thiazole–chalcone hybrids identified compounds with potent antitubercular activity, with some showing MICs as low as 2.43 µM, which is more potent than the standard drug pyrazinamide (B1679903) (MIC = 25.34 µM). mdpi.com These findings underscore the potential of the thiazole scaffold in the search for novel treatments for tuberculosis, a disease for which drug resistance is a growing concern. researchgate.netnih.gov

Table 2: Anti-tubercular Activity of Thiazole Derivatives against Mycobacterium tuberculosis H37Rv

Compound Type MIC Range (µM) Reference
Substituted phenyl thiazole derivatives 1 - 61.2 nih.gov
Thiazole–chalcone hybrids 2.43 - 701.40 mdpi.com

Studies on Biofilm Formation Inhibition

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Thiazole derivatives have emerged as promising inhibitors of biofilm formation, particularly against staphylococcal strains. nih.govnih.gov These compounds can interfere with the initial stages of biofilm development in a dose-dependent manner. nih.gov

New thiazole nortopsentin analogues have been shown to be active inhibitors of staphylococcal biofilm formation, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov For instance, against Staphylococcus aureus ATCC 25923, some compounds had IC50 values ranging from 0.40 to 2.03 µM. nih.gov The anti-biofilm activity of these thiazole derivatives appears to be selective for staphylococcal strains. nih.govnih.gov Notably, these compounds often inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form, which is a characteristic of an anti-virulence profile. nih.gov

**Table 3: Biofilm Formation Inhibition by Thiazole Derivatives against *Staphylococcus aureus***

Compound Type IC50 Range (µM) Reference
Thiazole nortopsentin analogues 0.40 - 2.03 nih.gov

Exploration of Antiproliferative Effects of this compound Analogues

The thiazole scaffold is a key component in a variety of compounds that have been investigated for their antiproliferative activities against several cancer cell lines. nih.govscilit.com These derivatives have shown potential as anticancer agents by affecting cancer cells in a selective manner. nih.gov

Mechanistic Studies on Cellular Targets Related to Proliferation

The antiproliferative effects of thiazole derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis. mdpi.com For example, some thiazole derivatives have been shown to induce cell cycle arrest. scilit.comnih.gov One study found that a particular compound induced cell cycle arrest in the S phase for HCT‐116 and HeLa cancer cell lines, and in the G2/M phase for the MCF‐7 cancer cell line. scilit.com

Furthermore, these compounds can trigger apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent. In some cases, this is accompanied by an increase in the ratio of BAX/BCL-2, which is indicative of the activation of the apoptotic pathway. scilit.com Some benzothiazolotriazole derivatives have also been shown to induce apoptosis through the activation of effector caspases like caspase-3/7. researchgate.net

Evaluation against Specific Cancer Cell Lines for Research Purposes

The antiproliferative activity of thiazole derivatives has been evaluated against a range of human cancer cell lines. Commonly studied cell lines include those for breast cancer (MCF-7), colon cancer (HCT-116), liver cancer (HepG2), and lung adenocarcinoma (A549). scilit.commdpi.comnih.govresearchgate.net

For instance, certain benzo[d]isothiazole hydrazones were found to be cytotoxic against leukemia and solid tumor cell lines. nih.gov In another study, newly synthesized thiazole derivatives showed promising anticancer activity against A549, MCF-7, and Hep3B cell lines, with IC50 values ranging from 11.1 to 21.5 μM. researchgate.net Thiazole–chalcone hybrids have also been evaluated against the DU-145 prostate cancer cell line. mdpi.com The inhibitory effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Table 4: Antiproliferative Activity of Thiazole Derivatives against Various Cancer Cell Lines

Cell Line Compound Type IC50 Range (µM) Reference
A549, MCF-7, Hep3B Benzothiazolotriazole derivatives 11.1 - 21.5 researchgate.net
DU-145 Thiazole–chalcone hybrids 6.86 - 2900 mdpi.com
MCF-7 Pyrazole-ring containing thiazoles Comparable to Paclitaxel researchgate.net

Investigative Roles in Modulating Inflammatory Pathways

Beyond their antimicrobial and anticancer properties, thiazole derivatives have also been investigated for their potential to modulate inflammatory pathways. dergipark.org.tr Inflammation is a complex biological response implicated in numerous diseases.

Research has shown that certain 4,5-dihydropyrazole-thiazole derivatives can exert anti-inflammatory effects. researchgate.net In studies using lipopolysaccharide (LPS)-induced RAW264.7 cells, a model for inflammation, these compounds were found to inhibit the release of nitric oxide (NO). researchgate.net Further investigation revealed that the optimal compound could significantly suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net

The mechanism behind these anti-inflammatory effects involves the inhibition of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Moreover, these compounds have been shown to block the MAPKs signaling pathway, a critical pathway in the inflammatory response. researchgate.net These findings suggest that thiazole derivatives could serve as a promising scaffold for the development of novel anti-inflammatory agents. researchgate.net

Studies on this compound as Ligands for Receptor Binding

The benzothiazole core is a versatile scaffold that has been investigated for its potential to interact with a range of biological targets. The substitution at the 7-position, in particular, can significantly influence binding affinity and selectivity.

Research into the benzothiazole core has identified it as a promising scaffold for the development of adenosine (B11128) receptor antagonists. Specifically, derivatives substituted at the 7-position have been a focus of investigation for their potential to modulate the A2B adenosine receptor.

In one line of research, a derivative, N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide, was identified as a highly potent, albeit modestly selective, A2B antagonist. nih.gov This compound served as a starting point for the design of new derivatives with improved selectivity against the A2A and A1 adenosine receptor subtypes. nih.gov The study highlighted the importance of the substitution at the 7-position of the benzothiazole ring in achieving high potency. By modifying the amide or urea (B33335) groups attached at this position, researchers aimed to enhance selectivity, leading to the identification of compounds with high potency and improved selectivity profiles. nih.gov This work underscores the therapeutic potential of 7-substituted benzothiazoles in conditions where adenosine receptor modulation is beneficial.

Table 1: Example of a 7-Substituted Benzothiazole Derivative Studied for Adenosine Receptor Antagonism
Compound NameScaffoldTarget ReceptorSignificance
N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamideBenzothiazoleAdenosine A2B ReceptorStarting point for designing novel selective A2B antagonists due to its high potency. nih.gov

A review of publicly available scientific literature and chemical databases does not indicate specific research programs or published findings investigating this compound or its direct derivatives as ligands for estrogen receptors. While various heterocyclic scaffolds are studied for this purpose, the 7-iodobenzothiazole core has not been a reported focus in this specific area of receptor binding research.

There is currently no specific, publicly accessible research detailing the investigation of this compound derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) pan agonists. PPAR agonists are crucial in regulating metabolism and inflammation, and while many chemical scaffolds are explored for this activity, the 7-iodobenzothiazole structure is not prominently featured in the existing literature for this target. nih.govnih.gov

Exploration of Fibrinogen Receptor Antagonism

An extensive search of scientific literature reveals no direct studies focused on this compound or its derivatives as antagonists for the fibrinogen receptor, such as the glycoprotein (B1211001) IIb/IIIa complex. nih.govnih.gov Research in this field has primarily concentrated on other chemical structures, including peptides and non-peptide mimics of the Arg-Gly-Asp (RGD) sequence. drugbank.com

Research on Radiopharmaceutical and Imaging Applications (Implied from iodination)

The presence of an iodine atom in the this compound structure inherently suggests its potential as a precursor for radiopharmaceuticals used in medical imaging and therapy. fabad.org.tr Radioisotopes of iodine are widely used in nuclear medicine; for instance, Iodine-123 is a gamma emitter used for Single-Photon Emission Computed Tomography (SPECT), while Iodine-124 is a positron emitter used for Positron Emission Tomography (PET). dntb.gov.ua Iodine-131, which emits both beta particles and gamma rays, is utilized for therapeutic applications. fabad.org.triaea.org

The benzothiazole scaffold is a key structural component in several imaging agents, notably those developed for the detection of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. researchgate.net These agents are designed to cross the blood-brain barrier and bind with high affinity to amyloid aggregates. For imaging purposes, these molecules are labeled with a radioisotope. The development of such agents often involves creating iodinated precursors that can then be subjected to radiolabeling procedures.

Therefore, this compound represents a valuable synthon or precursor for the synthesis of novel radiotracers. Its stable iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to produce a radiolabeled version of a biologically active molecule for imaging studies. This makes the compound an important building block for research into new diagnostic tools for neurodegenerative diseases and other conditions where specific molecular targets can be imaged. dntb.gov.uanih.gov

Table 2: Common Radioisotopes of Iodine and Their Applications in Medicine
RadioisotopeEmission TypePrimary ApplicationImaging Modality
Iodine-123 (¹²³I)GammaDiagnosisSPECT
Iodine-124 (¹²⁴I)Positron (β+)DiagnosisPET
Iodine-125 (¹²⁵I)Gamma (low energy)In vitro assays, researchN/A (primarily for lab use)
Iodine-131 (¹³¹I)Beta (β-), GammaTherapy, DiagnosisSPECT / Planar Imaging

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes for 7-Iodobenzo[d]thiazole

Current synthetic strategies for iodinated benzothiazoles often involve direct iodination of the benzothiazole (B30560) core. However, these methods can lead to a mixture of regioisomers, including di-iodinated products, necessitating challenging purification steps. Future research should prioritize the development of regioselective synthetic routes to exclusively yield this compound.

Key Research Objectives:

Directed Ortho-Metalation: Investigation of directed metalation-iodination sequences, where a directing group at a specific position on the benzothiazole ring guides the iodination to the 7-position.

Transition-Metal Catalyzed C-H Iodination: Exploration of advanced catalytic systems, potentially using palladium or copper catalysts, for the direct and selective C-H iodination of a pre-functionalized benzothiazole precursor at the 7-position.

Novel Cyclization Strategies: Designing and synthesizing precursors that, upon cyclization, directly afford the this compound scaffold. This could involve the use of appropriately substituted anilines and carbon disulfide or its equivalents.

These efforts will be crucial for providing a reliable and scalable source of this compound, a prerequisite for all subsequent research endeavors.

Advanced Mechanistic Investigations of Benzo[d]thiazole Reactivity

A deep understanding of the reactivity of the this compound core is fundamental for its effective utilization in the synthesis of more complex molecules. The electron-withdrawing nature of the thiazole (B1198619) ring and the unique properties of the carbon-iodine bond suggest a rich and varied chemical reactivity.

Areas for Mechanistic Exploration:

Cross-Coupling Reactions: Detailed kinetic and mechanistic studies of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the 7-position. Understanding the reaction mechanisms will enable the optimization of reaction conditions for the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAAr): Investigating the susceptibility of the C-I bond to nucleophilic attack under various conditions, which could provide an alternative pathway for functionalization.

Photochemical Reactivity: Exploring the photochemical properties of the C-I bond and its potential for radical-based transformations.

These investigations will provide a predictive framework for the chemical behavior of this compound, facilitating its use as a versatile building block.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives with desired properties.

Computational and Experimental Synergy:

Density Functional Theory (DFT) Calculations: Predicting the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This can guide the selection of promising synthetic targets.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, these techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of this compound derivatives with their biological activity or material properties.

By leveraging computational predictions, experimental efforts can be more focused and efficient, leading to a more rapid advancement in our understanding and application of this compound.

Exploration of New Biological Targets and Pathways Modulated by this compound

The benzothiazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com The introduction of an iodine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Potential Biological Targets and Pathways:

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. Derivatives of this compound could be designed as potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

Enzyme Inhibition: Exploring the potential of this compound derivatives to inhibit other key enzymes, such as those involved in microbial metabolism or neurodegenerative diseases.

DNA Intercalation and Topoisomerase Inhibition: Investigating the ability of planar this compound derivatives to interact with DNA and inhibit topoisomerase enzymes, a common mechanism of action for anticancer agents.

Systematic screening of this compound and its derivatives against a panel of biological targets will be essential to uncover their therapeutic potential.

Design of Targeted Derivatives with Enhanced Selectivity and Potency

Building upon the identification of promising biological targets, the next logical step is the rational design of this compound derivatives with improved pharmacological profiles. The versatility of the C-I bond for functionalization is a key advantage in this regard.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives with systematic modifications at the 7-position to establish clear SARs.

Bioisosteric Replacement: Replacing the iodine atom with other functional groups to fine-tune the electronic and steric properties of the molecule and optimize its interaction with the biological target.

Conjugation to Targeting Moieties: Attaching the this compound scaffold to molecules that can direct it to specific cells or tissues, thereby enhancing its therapeutic efficacy and reducing off-target effects.

This iterative process of design, synthesis, and biological evaluation will be crucial for the development of clinically relevant drug candidates.

Potential for this compound in Materials Science and Optoelectronics

The rigid, planar structure and extended π-conjugation of the benzothiazole system make it an attractive building block for organic electronic materials. researchgate.net The presence of a heavy iodine atom in this compound could impart unique photophysical and electronic properties.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): The heavy atom effect of iodine could promote intersystem crossing, making this compound derivatives potential candidates for phosphorescent emitters in OLEDs.

Organic Photovoltaics (OPVs): The electron-accepting nature of the benzothiazole core, tunable through substitution at the 7-position, could be exploited in the design of new acceptor materials for OPVs.

Organic Field-Effect Transistors (OFETs): The potential for π-stacking in the solid state could lead to materials with good charge transport properties suitable for use in OFETs.

The synthesis and characterization of a range of this compound-containing polymers and small molecules will be necessary to explore these exciting possibilities.

Interdisciplinary Research Opportunities for Iodinated Benzo[d]thiazoles

The diverse potential of this compound necessitates a collaborative, interdisciplinary research approach.

Areas for Interdisciplinary Collaboration:

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate new therapeutic agents.

Chemistry and Physics: Collaboration between chemists and physicists will be essential for the design and characterization of new materials for optoelectronic applications.

Computational and Experimental Science: A strong partnership between computational and experimental researchers will accelerate the entire discovery and development process.

By fostering these collaborations, the full potential of this compound and other iodinated benzothiazoles can be realized, leading to significant advancements in both medicine and materials science.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structural integrity of 7-iodobenzo[d]thiazole derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and iodine incorporation. Infrared (IR) spectroscopy helps validate functional groups (e.g., C-I stretching at ~500 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is recommended. Cross-referencing experimental data with computational simulations (e.g., DFT-predicted NMR shifts) enhances accuracy .

Q. How can reaction conditions be optimized for synthesizing this compound under solvent-free protocols?

  • Methodological Answer : Solvent-free synthesis, as demonstrated for fused imidazo-thiazoles, minimizes byproducts and improves atom economy. Key parameters include:

  • Temperature : 80–100°C to balance reactivity and decomposition risks.
  • Catalyst : Eaton’s reagent (P₂O₅·MeSO₃H) enhances electrophilic iodination efficiency.
  • Time : 6–12 hours, monitored by TLC for intermediate formation.
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields .

Advanced Research Questions

Q. How do electronic effects of the iodine substituent in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann-type couplings. Density Functional Theory (DFT) calculations (B3LYP/6-31+G(d)) reveal that the electron-withdrawing iodine increases electrophilicity at the C-2 position, favoring nucleophilic attack. Experimental validation using X-ray crystallography and kinetic studies (e.g., monitoring reaction rates with varying Pd catalysts) is essential to map regioselectivity .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
  • Bacterial strains : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models.
  • Structural analogs : Introduce substituents (e.g., fluorine at C-6) to isolate electronic vs. steric effects.
    Meta-analyses of dose-response curves and molecular docking (e.g., targeting E. coli FabH enzyme) can clarify structure-activity relationships .

Q. How can molecular docking predict the binding affinity of this compound derivatives to cancer-related targets like c-MYC G-quadruplex DNA?

  • Methodological Answer :

Protein Preparation : Retrieve the c-MYC G-quadruplex structure (PDB ID: 6AU1) and optimize protonation states using tools like AutoDock Tools.

Ligand Preparation : Generate 3D conformers of the derivative and assign charges via Gaussian 03 (B3LYP/6-31+G(d)).

Docking : Use AutoDock Vina with flexible side chains to simulate π-π stacking between the thiazole ring and guanine bases.

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound cytotoxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Log-Logistic models to calculate EC₅₀ and Hill coefficients.
  • Outlier detection : Use Grubbs’ test to exclude anomalies from replicate experiments (n ≥ 3).
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models (e.g., RevMan software) to account for inter-lab variability .

Q. How can isotopic labeling resolve mechanistic ambiguities in the biosynthesis of thiazole-containing compounds like this compound?

  • Methodological Answer :

  • ¹³C/¹⁵N tracing : Track sulfur/carbon/nitrogen incorporation using LC-MS/MS.
  • Knockout studies : Delete thiI or iscS genes in model organisms (e.g., Bacillus subtilis) to identify redundant pathways.
  • Enzyme kinetics : Measure thiazole synthase activity via HPLC quantification of intermediates (e.g., dephosphorylated product 22/23) .

Synthetic and Computational Workflows

Q. What computational tools are optimal for predicting the electronic properties of this compound in photodynamic therapy applications?

  • Methodological Answer :

  • Frontier orbitals : Calculate HOMO/LUMO gaps using Gaussian 09 (B3LYP/def2-TZVP basis set) to assess light absorption.
  • TD-DFT : Simulate UV-Vis spectra and compare with experimental data (e.g., λₘₐₐ at 300–400 nm).
  • Solvent effects : Include PCM (Polarizable Continuum Model) for aqueous environments .

Tables for Key Data

Property This compound Reference
Molecular Weight 261.08 g/mol
C-I Stretching (IR) 490–510 cm⁻¹
¹H NMR (CDCl₃) δ 7.85 (s, 1H, H-5)
Antimicrobial MIC (S. aureus) 8–16 µg/mL
DFT HOMO-LUMO Gap 4.2 eV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.